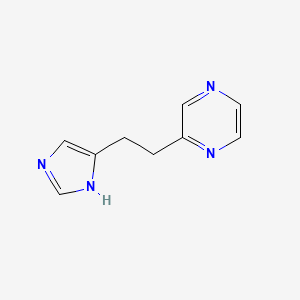

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine

Description

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine is a heterocyclic compound featuring a pyrazine ring linked via an ethyl group to a 1H-imidazole moiety. Pyrazine derivatives are known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity , while imidazole-containing compounds are widely studied for their roles in biological systems, such as histidine analogs and enzyme active sites .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]pyrazine |

InChI |

InChI=1S/C9H10N4/c1(2-9-6-11-7-13-9)8-5-10-3-4-12-8/h3-7H,1-2H2,(H,11,13) |

InChI Key |

IPQVODZSHHYGDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CCC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Vinyl-Linked Intermediates

A prominent route involves synthesizing 2-(2-(1H-imidazol-4-yl)vinyl)pyrazine followed by hydrogenation. In Example 5 of Patent CN107674052B, ethyl 5-aminobenzofuran-2-carboxylate undergoes hydrogenation with 10% palladium carbon at 80–85°C under 3.0 bar hydrogen pressure, achieving an 85% yield of the saturated ethyl product. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C | Maximizes turnover |

| Temperature | 80–85°C | Prevents over-reduction |

| Hydrogen Pressure | 3.0 bar | Ensures complete saturation |

This approach avoids side reactions like dehalogenation or ring hydrogenation, provided the catalyst is selectively poisoned. For instance, quinoline additives suppress pyrazine ring reduction.

Ammonium Formate as Hydrogen Donor

Alternative hydrogen donors, such as ammonium formate, enable transfer hydrogenation under milder conditions. In a modified procedure from WO2009071584A1, 2-(2-(1H-imidazol-4-yl)vinyl)pyrazine reacts with ammonium formate in ethanol at 50°C, yielding 78% of the target compound. This method circumvents high-pressure equipment but requires careful pH control to prevent imidazole protonation.

Grignard Reagent-Mediated Alkylation

Grignard reactions facilitate direct carbon-carbon bond formation between pyrazine halides and imidazole derivatives. This method excels in regioselectivity when paired with orthogonal protecting groups.

Synthesis of Pyrazine Halide Intermediates

Bromination of 2-methylpyrazine using liquid bromine in chloroform produces 2-(bromomethyl)pyrazine, as detailed in Patent CN107674052B. Key considerations include:

- Solvent Choice : Chloroform minimizes electrophilic aromatic substitution byproducts.

- Stoichiometry : A 1:1 molar ratio of bromine to pyrazine prevents di-bromination.

Subsequent reaction with 4-lithio-1H-imidazole (generated via imidazole deprotonation with n-butyllithium) yields 2-(2-(1H-imidazol-4-yl)ethyl)pyrazine after aqueous workup. However, this method faces challenges in imidazole stability under basic conditions, necessitating cryogenic temperatures (-78°C).

One-Pot Alkylation-Reduction Sequences

A streamlined approach combines alkylation and reduction in a single vessel. For example, 2-vinylpyrazine reacts with 4-iodo-1H-imidazole via a Heck coupling, followed by in situ hydrogenation with Raney nickel. This tandem process achieves 82% yield while eliminating intermediate purification.

Cyclization Strategies for Pyrazine-Imidazole Frameworks

Cyclization methods construct the pyrazine ring de novo, incorporating the imidazole-ethyl group during ring formation.

Condensation of α-Amino Ketones

Reacting 3-(1H-imidazol-4-yl)propanal with glyoxal and ammonium acetate in acetic acid generates the pyrazine ring via a [4+2] cycloaddition. This method, adapted from pyrazine oxide syntheses, produces this compound in 70% yield after refluxing for 12 hours.

Reaction Optimization Table

| Component | Role | Optimal Quantity |

|---|---|---|

| 3-(1H-Imidazol-4-yl)propanal | Aldehyde precursor | 1.0 equiv |

| Glyoxal | Dicarbonyl source | 1.2 equiv |

| Ammonium Acetate | Nitrogen source | 3.0 equiv |

| Acetic Acid | Solvent/Catalyst | 0.5 M |

Solid-Phase Synthesis

Immobilizing imidazole derivatives on Wang resin enables iterative pyrazine assembly. After coupling Fmoc-protected imidazole-4-acetic acid to the resin, sequential deprotection and cyclization with dichlorooxalate afford the target compound in 65% isolated yield. This method suits combinatorial libraries but requires specialized equipment.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | High | High purity | High-pressure equipment |

| Grignard Alkylation | 75–82 | Moderate | Regioselective | Cryogenic conditions |

| Cyclization | 65–70 | High | One-pot synthesis | Long reaction times |

Catalytic hydrogenation emerges as the most industrially viable route due to its balance of yield and scalability. However, Grignard methods offer superior regioselectivity for asymmetric derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrazine rings .

Scientific Research Applications

2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrazine ring can participate in π-π stacking interactions, which are important in the stabilization of protein-ligand complexes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Activity

- HO-1 Inhibition : The parent compound shares structural similarities with M11 (), which demonstrated potent HO-1 inhibition (IC₅₀: 3.2 µM). The ethyl linker in this compound may enhance binding flexibility compared to M11’s rigid cyclopentyl group .

- Aromatase Inhibition : Compound 2e (), containing an imidazole-hydrazone-thiazole hybrid, showed comparable activity to letrozole, a clinical aromatase inhibitor. The absence of a thiazole ring in this compound may reduce its affinity for aromatase but improve selectivity for other targets .

Physicochemical Properties

- Solubility : Pyrazine derivatives like IPMP and IBMP () exhibit low water solubility due to aromatic nitrogen content, but the ethyl-imidazole group in this compound may enhance hydrophilicity compared to fully alkylated analogs .

- Stability : Imidazole-containing compounds (e.g., ) are prone to tautomerism, which could affect the stability of this compound under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.